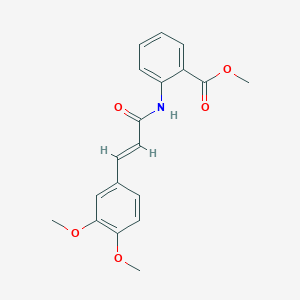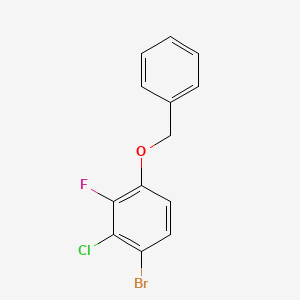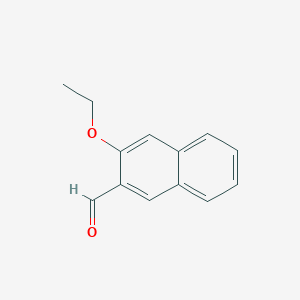
1-Bromo-4-(propan-2-ylsulfanyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(propan-2-ylsulfanyl)butane is an organobromine compound with the molecular formula C₇H₁₅BrS. It is a colorless liquid that is primarily used in organic synthesis and research applications. This compound is known for its reactivity due to the presence of both a bromine atom and a sulfanyl group, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(propan-2-ylsulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-chlorobutane with isopropyl mercaptan under basic conditions. The reaction typically proceeds as follows:
1-Bromo-4-chlorobutane+Isopropyl mercaptan→this compound+HCl
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate additional purification steps such as distillation or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(propan-2-ylsulfanyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding alkane.
Aplicaciones Científicas De Investigación
1-Bromo-4-(propan-2-ylsulfanyl)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development and pharmaceutical research.
Material Science: It is used in the preparation of specialized materials and polymers.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(propan-2-ylsulfanyl)butane involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. The sulfanyl group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-(methylsulfanyl)butane
- 1-Bromo-4-(ethylsulfanyl)butane
- 1-Bromo-4-(butylsulfanyl)butane
Uniqueness
1-Bromo-4-(propan-2-ylsulfanyl)butane is unique due to the presence of the isopropyl group attached to the sulfanyl moiety. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C7H15BrS |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
1-bromo-4-propan-2-ylsulfanylbutane |
InChI |
InChI=1S/C7H15BrS/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 |
Clave InChI |
HOFBSGFWIXENFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)
![Diphenyl[(trimethylsilyl)ethynyl]phosphane](/img/structure/B12096950.png)


![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)



![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)


![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
